(4-碘苯基)甲磺酰氯

描述

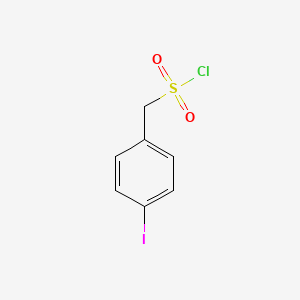

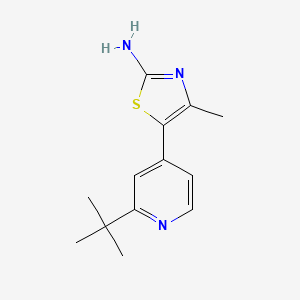

“(4-Iodophenyl)methanesulfonyl chloride” is an organic compound with the linear formula C7H6ClIO2S . It is also known as iodophenylmethanesulfonyl. The molecular weight of this compound is 316.54 g/mol.

Molecular Structure Analysis

The molecular structure of “(4-Iodophenyl)methanesulfonyl chloride” consists of a single carbon atom bound to three hydrogen atoms, and then to a single sulfur atom which is bound to two oxygen atoms. This whole unit is bound to a single chlorine atom.

Chemical Reactions Analysis

Methanesulfonyl chloride, a related compound, is highly reactive and is used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene, followed by attack by the alcohol and rapid proton transfer to generate the observed product .

Physical And Chemical Properties Analysis

“(4-Iodophenyl)methanesulfonyl chloride” is a colorless or pale-yellow liquid at room temperature . It has a powerful and unpleasant odor . It dissolves in polar organic solvents such as alcohol and ether, but is reactive to water .

科学研究应用

芳基乙炔基阴离子受体中的卤素键合:Lohrman 等人 (2019) 的一项研究描述了使用涉及甲磺酰基团的支架进行阴离子键合,重点关注此卤素键合系统中的结构-性质关系 (Lohrman et al., 2019)。

离子液体中的电化学性质:Su、Winnick 和 Kohl (2001) 的研究探讨了五氧化二钒薄膜在甲磺酰氯-氯化铝离子液体中的电化学性质,突出了其作为钠插入阴极的潜力 (Su, Winnick, & Kohl, 2001)。

甲磺酰胺的 Pd 催化交叉偶联:Rosen 等人 (2011) 的一项研究讨论了甲磺酰胺与芳基溴化物和氯化物的 Pd 催化交叉偶联,通过避免遗传毒性杂质提供了一种更安全的药物合成方法 (Rosen et al., 2011)。

PET 放射性药物开发:McCarron 和 Pike (2003) 描述了 [11C] 甲磺酰氯的合成,这是一种用于 PET 放射性药物开发的新型标记剂,强调了其在医学影像中的潜力 (McCarron & Pike, 2003)。

有机合成和化学中间体:Fei (2004) 描述了各种有机化合物的合成,涉及使用甲磺酰氯作为中间体。此过程包括从苯甲氯等基础化学品开始的多步反应 (Fei, 2004)。

作用机制

Target of Action

Methanesulfonyl chloride, a related compound, is known to react with alcohols to form methanesulfonates . It’s plausible that (4-Iodophenyl)methanesulfonyl chloride may have similar reactivity, targeting alcohols or other nucleophilic functional groups in biological systems.

Mode of Action

(4-Iodophenyl)methanesulfonyl chloride likely interacts with its targets through a mechanism similar to that of methanesulfonyl chloride. Methanesulfonyl chloride is believed to undergo an E1cb elimination to generate a highly reactive parent sulfene (CH2=SO2), which is then attacked by the alcohol, followed by rapid proton transfer to generate the product .

安全和危害

属性

IUPAC Name |

(4-iodophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRGFJNLALDQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Iodophenyl)methanesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)

![(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1398713.png)

![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)